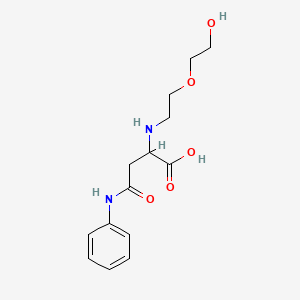
2-((2-(2-Hydroxyethoxy)ethyl)amino)-4-oxo-4-(phenylamino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with multiple functional groups. It contains an amino group (-NH2), a carboxylic acid group (-COOH), and an ether group (-O-). These functional groups suggest that the compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The presence of both polar (due to the -OH, -NH2, and -COOH groups) and nonpolar (due to the carbon-hydrogen bonds) regions in the molecule could give it unique chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of polar functional groups in this compound suggests that it would likely be soluble in polar solvents like water. It’s also likely that the compound could form hydrogen bonds with other molecules .Scientific Research Applications
Antimicrobial Activity
This compound has been studied for its potential in creating novel antimicrobial agents. The structure of the compound allows for interaction with bacterial cell walls, potentially disrupting their function and leading to cell death . This application is crucial in the development of new antibiotics, especially in the face of rising antibiotic resistance.
Pharmaceutical Synthesis
In pharmacology, derivatives of this compound could be used as intermediates in the synthesis of more complex molecules with therapeutic properties . The hydroxyethoxyethyl group may enhance solubility, which is a desirable trait in drug formulation.
Biotechnology
The compound’s ability to function as a linker or spacer due to its hydroxyethoxyethyl group makes it useful in biotechnological applications, such as in the design of biosensors or drug delivery systems . Its structure could be utilized to attach biologically active molecules to surfaces or carriers.
Industrial Applications
In industrial chemistry, such compounds can be used as stabilizers or modifiers in the production of polymers and resins . Their functional groups can react with other compounds to alter the physical properties of materials.
Environmental Applications
The compound’s potential for environmental applications lies in its ability to bind to pollutants or heavy metals, aiding in their removal from water or soil . This could be particularly useful in the field of environmental remediation.
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reagent in chromatographic analysis due to its unique spectral characteristics . It could help in the identification and quantification of similar compounds in complex mixtures.
Chemical Research
The compound’s structure is interesting for chemical research, particularly in the study of reaction mechanisms and kinetics . It could serve as a model compound to understand the behavior of similar molecules under various conditions.
Educational Purposes
Lastly, this compound can be used in academic settings for educational purposes. It can help students learn about chemical synthesis, structure-activity relationships, and the practical applications of organic chemistry .
Future Directions
The study of new compounds is a key part of the field of chemistry. This compound, with its complex structure and multiple functional groups, could be of interest for further study. Potential areas of research could include synthesizing the compound, studying its reactions, and investigating its potential uses .
properties
IUPAC Name |
4-anilino-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c17-7-9-21-8-6-15-12(14(19)20)10-13(18)16-11-4-2-1-3-5-11/h1-5,12,15,17H,6-10H2,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNRYGIAPRTRCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCCOCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(2-Hydroxyethoxy)ethyl)amino)-4-oxo-4-(phenylamino)butanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

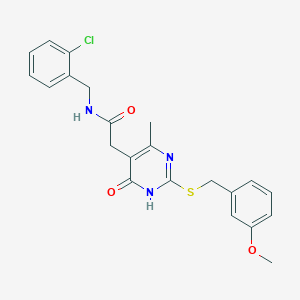
![N-(4-chlorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2943669.png)
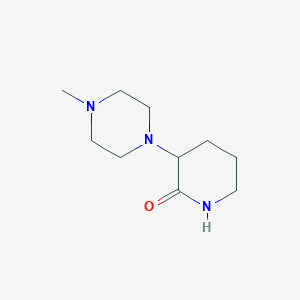
![9-(5-Phenyl-1,3,4-oxadiazol-2-yl)-1,11-diazatetracyclo[8.7.0.0^{2,7}.0^{12,17}]heptadeca-2,4,6,8,10,12(17),13,15-octaene](/img/structure/B2943673.png)
![2-Thiophen-3-yl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone](/img/structure/B2943675.png)
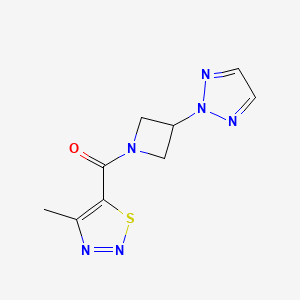

![2-(naphthalen-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2943682.png)


![N-(4-fluorophenethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2943685.png)
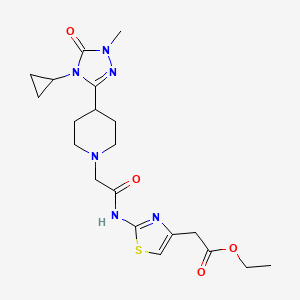
![Ethyl 4-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate](/img/structure/B2943688.png)
![1-([2,3'-Bifuran]-5-ylmethyl)-3-(o-tolyl)urea](/img/structure/B2943689.png)